Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-

Catalog No.
S13945559
CAS No.
31255-09-1
M.F
C6H8Cl2O4
M. Wt
215.03 g/mol
Availability
In Stock
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Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-

CAS Number

31255-09-1

Product Name

Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-

IUPAC Name

2-[2-(2-chloro-2-oxoethoxy)ethoxy]acetyl chloride

Molecular Formula

C6H8Cl2O4

Molecular Weight

215.03 g/mol

InChI

InChI=1S/C6H8Cl2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2

InChI Key

XIZKIJKZPGHKKR-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)Cl)OCC(=O)Cl

Acetyl chloride, scientifically denoted as 2,2'-[1,2-ethanediylbis(oxy)]bis-, is an acyl chloride derived from acetic acid. It is a colorless, corrosive, and volatile liquid that is primarily used in organic synthesis as a reagent for acetylation reactions. The chemical structure of acetyl chloride consists of an acetyl group (−C(=O)−CH₃) bonded to a chlorine atom, making it part of the broader class of organic compounds known as acid halides. Due to its reactive nature, acetyl chloride readily undergoes hydrolysis in the presence of moisture, forming acetic acid and hydrogen chloride, which can lead to the release of corrosive fumes when exposed to air .

  • Acetylation Reactions: Acetyl chloride is commonly used to introduce acetyl groups into alcohols and amines, resulting in the formation of esters and amides. For example:
    • Reaction with ethanol produces ethyl acetate:
      CH3COCl+HO CH2 CH3CH3 COO CH2 CH3+HCl\text{CH}_3\text{COCl}+\text{HO CH}_2\text{ CH}_3\rightarrow \text{CH}_3\text{ COO CH}_2\text{ CH}_3+\text{HCl}
  • Friedel-Crafts Acetylation: This reaction involves the introduction of an acetyl group into an aromatic ring, often facilitated by a Lewis acid catalyst. This is significant in synthesizing ketones from aromatic compounds.
  • Hydrolysis: In the presence of water, acetyl chloride hydrolyzes to form acetic acid and hydrochloric acid:
    CH3COCl+H2OCH3COOH+HCl\text{CH}_3\text{COCl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HCl}

While acetyl chloride itself is not typically associated with direct biological activity, its derivatives can exhibit various biological properties. For instance, compounds formed through acetylation processes may have pharmaceutical significance. The introduction of acetyl groups can enhance the lipophilicity and bioavailability of certain drugs.

Acetyl chloride can be synthesized through several methods:

  • Reaction of Acetic Anhydride with Hydrogen Chloride: This industrial method yields a mixture of acetyl chloride and acetic acid.
  • Laboratory Synthesis: Acetyl chloride can be prepared by reacting acetic acid with chlorodehydrating agents such as phosphorus trichloride or thionyl chloride:
    • Example reaction:
      CH3COOH+PCl3CH3COCl+HCl\text{CH}_3\text{COOH}+\text{PCl}_3\rightarrow \text{CH}_3\text{COCl}+\text{HCl}
  • From Dichloroacetyl Chloride: Heating a mixture of dichloroacetyl chloride with acetic acid can also yield acetyl chloride.

Acetyl chloride serves several important roles in chemical synthesis:

  • Reagent for Acetylation: It is widely used to synthesize esters and amides from alcohols and amines.
  • Intermediate in Organic Synthesis: Acetyl chloride acts as an important intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Manufacturing: It is utilized in the production of other chemicals such as acetic anhydride and various acetates.

Several compounds are chemically similar to acetyl chloride but differ in their functional groups or properties. Here are some notable examples:

Compound NameStructureKey Differences
Acetic AcidCH₃COOHA carboxylic acid; less reactive than acetyl chloride.
Methyl AcetateCH₃COOCH₃An ester; formed from the reaction of acetic acid and methanol.
Propionyl ChlorideCH₃CH₂COClSimilar structure but has a propionyl group instead of an acetyl group.
Benzoyl ChlorideC₆H₅COClContains a phenyl group; used in Friedel-Crafts reactions.
Butyryl ChlorideCH₃(CH₂)₂COClLonger carbon chain than acetyl chloride; exhibits different reactivity patterns.

Each compound exhibits unique properties and reactivities that make them suitable for specific applications in organic synthesis and industrial chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

213.9799641 g/mol

Monoisotopic Mass

213.9799641 g/mol

Heavy Atom Count

12

Related CAS

35625-91-3

Dates

Last modified: 08-10-2024

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